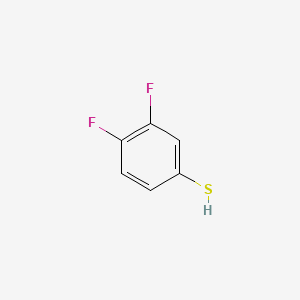

3,4-Difluorothiophenol

説明

特性

IUPAC Name |

3,4-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVRHDQMTMPAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380890 | |

| Record name | 3,4-Difluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60811-24-7 | |

| Record name | 3,4-Difluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Difluorothiophenol CAS number and properties

An In-Depth Technical Guide to 3,4-Difluorothiophenol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound, identified by the CAS number 60811-24-7 , is a vital organofluorine building block in the fields of medicinal chemistry and materials science.[1] This colorless to pale yellow liquid, with its characteristic pungent odor, is distinguished by a benzene ring functionalized with a thiol (-SH) group and two fluorine atoms at the 3 and 4 positions.[2][3] The strategic placement of these electron-withdrawing fluorine atoms significantly modulates the electronic properties and reactivity of the thiol group, making it a highly sought-after intermediate for introducing the 3,4-difluorophenylthio moiety into complex molecular architectures.[2] This guide offers a comprehensive overview of its core properties, synthesis, reactivity, and critical applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The unique physicochemical characteristics of this compound are fundamental to its application in organic synthesis. These properties dictate its handling, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 60811-24-7 | [1][4] |

| Molecular Formula | C₆H₄F₂S | [1][5][4] |

| Molecular Weight | 146.16 g/mol | [1][5][3][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 169-170 °C (lit.) | [3][6] |

| Density | 1.323 g/mL at 25 °C (lit.) | [3][7][6] |

| Refractive Index (n20/D) | 1.528 (lit.) | [7][6] |

| Flash Point | 48.9 °C (49 °C) - closed cup | [4] |

| Solubility | Soluble in common organic solvents; insoluble in water. | |

| SMILES | SC1=CC=C(F)C(F)=C1 | [1] |

| InChI Key | BGVRHDQMTMPAEZ-UHFFFAOYSA-N | [6] |

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the interplay between the nucleophilic thiol group and the electron-deficient aromatic ring.

-

Nucleophilicity of the Thiol Group: The thiol proton is acidic, and deprotonation with a mild base readily generates the thiophenolate anion. This anion is a potent nucleophile, serving as the reactive species in a wide array of S-alkylation and S-arylation reactions. This reactivity is the cornerstone of its utility in synthesis.[8]

-

Influence of Fluorine Substituents: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect enhances the acidity of the thiol proton compared to unsubstituted thiophenol, facilitating the formation of the reactive thiophenolate. Furthermore, these substituents influence the regioselectivity of any further electrophilic aromatic substitution reactions, though such reactions are less common for this substrate.

Synthetic Pathways: A Conceptual Overview

While specific, high-yield preparations of this compound are often proprietary, its synthesis can be conceptually approached through established organosulfur chemistry methodologies. Two primary retrosynthetic pathways involve the reduction of a sulfonyl chloride or a nucleophilic aromatic substitution reaction.

A common industrial approach involves the reduction of the corresponding 3,4-difluorobenzenesulfonyl chloride. This transformation can be achieved using various reducing agents, such as zinc dust in an acidic medium or triphenylphosphine.

Alternatively, synthesis can proceed via nucleophilic aromatic substitution on an activated 1,2-difluoro-4-halobenzene precursor using a sulfur nucleophile like sodium hydrosulfide (NaSH). The success of this route depends on the specific halogen and reaction conditions.[9]

Caption: Conceptual synthetic routes to this compound.

Key Applications in Research and Drug Development

The unique electronic properties conferred by the difluoro substitution pattern make this reagent a valuable tool in creating molecules with enhanced biological activity and optimized physicochemical properties.

-

Carbonic Anhydrase Inhibitors: this compound is a key intermediate in the synthesis of potent thioether benzenesulfonamide inhibitors of carbonic anhydrases (CAs), particularly isoforms CA II and CA IV.[4][10] The difluorophenylthio moiety is introduced to enhance binding affinity and selectivity for the target enzyme, which is implicated in various physiological processes.[10]

-

Anticancer Agents: The compound has been used to prepare novel phthalazine derivatives containing a 3,4-difluorophenylthiomethyl group.[4] These derivatives have demonstrated significant cytotoxic activity, highlighting the importance of this structural motif in the design of new anticancer therapeutics.[4]

-

Materials Science: In materials science, it has been employed to prepare fluorothiophenyl-modified poly(vinyl chloride) (PVC) membranes.[4] These modifications result in improved gas permeability, demonstrating its utility in creating advanced functional polymers.[4] It also serves as a ligand for synthesizing noble metal quantum clusters.[4]

Experimental Protocol: Base-Mediated S-Alkylation

The following protocol details a general, self-validating procedure for the synthesis of an aryl alkyl thioether using this compound. This reaction is fundamental to its application as a building block.

Objective: To synthesize an S-alkylated derivative of this compound via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide, 1.05 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF to the flask and stir to create a suspension.

-

Thiol Addition: Add this compound dropwise to the stirring suspension at room temperature. The formation of the potassium thiophenolate is often accompanied by a slight color change.

-

Electrophile Addition: After stirring for 15-20 minutes, add the alkyl halide dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-4 hours). The causality for choosing TLC is its rapid, inexpensive, and effective assessment of reaction completion by visualizing the disappearance of the starting material and the appearance of a new, typically less polar, product spot.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This washing sequence is critical to remove residual DMF and inorganic salts, ensuring the purity of the final product.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude thioether product by flash column chromatography on silica gel.

Caption: Standard experimental workflow for S-alkylation reactions.

Safety, Handling, and Storage

As a reactive organosulfur and organofluorine compound, this compound requires careful handling to ensure laboratory safety.

-

Hazards: The compound is a flammable liquid and vapor.[4] It is classified as an irritant, causing skin, eye, and respiratory system irritation.[3][7][11] It possesses a strong, unpleasant stench characteristic of thiols.[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][12]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] Use non-sparking tools and take precautions against static discharge.[12]

-

Storage: this compound is sensitive to air and moisture.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Recommended storage is in a cool, dry, and well-ventilated area, away from heat, ignition sources, and oxidizing agents.[3][7] Many suppliers recommend refrigeration at 2-8°C.[3]

References

- 1. chemscene.com [chemscene.com]

- 2. CAS 60811-24-7: 3,4-Difluoro thiophenol | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 96 60811-24-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound 96 60811-24-7 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. capotchem.com [capotchem.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60811-24-7 Name: 3,4-Difluorobenzenethiolthis compound [xixisys.com]

An In-Depth Technical Guide to 3,4-Difluorothiophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Strategic Value of 3,4-Difluorothiophenol

Welcome to a comprehensive technical exploration of this compound (CAS No. 60811-24-7), a versatile organofluorine compound of increasing significance in medicinal chemistry, materials science, and organic synthesis. This guide, intended for the discerning scientific professional, moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind this molecule's unique properties and reactivity. As a senior application scientist, my objective is to present a self-validating system of information, grounded in established scientific principles and supported by authoritative references, to empower your research and development endeavors.

The strategic placement of two fluorine atoms on the thiophenol ring profoundly influences its electronic characteristics, acidity, and reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures.[1][2] This guide will delve into these properties, providing both quantitative data and the underlying scientific rationale. We will explore its role as a key building block in the development of targeted therapeutics and advanced materials, complete with detailed experimental protocols derived from established applications.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective application. This compound is typically a colorless to light yellow liquid characterized by a strong, unpleasant thiophenol odor.[2][3]

Physical Properties

The introduction of two fluorine atoms imparts a greater density and boiling point compared to unsubstituted thiophenol. The key physical constants are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 60811-24-7 | [1][4][5] |

| Molecular Formula | C₆H₄F₂S | [1][4][5] |

| Molecular Weight | 146.16 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 169-170 °C | [1] |

| Density | 1.323 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.528 | [1] |

| Flash Point | 48.9 °C (120.0 °F) - closed cup | [1] |

| Solubility | Soluble in organic solvents (e.g., ether, chloroform, alcohol); insoluble in water. | [2][3] |

Spectroscopic Characterization: A Predictive Overview

While a comprehensive, publicly available spectral database for this compound is limited, we can predict the key spectroscopic features based on its structure and data from analogous compounds. This predictive analysis is an essential tool for compound identification and purity assessment in a research setting.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to proton-fluorine coupling. The aromatic region will display signals for the three aromatic protons. The proton ortho to the thiol group will likely appear as a doublet of doublets of doublets, coupling to the adjacent aromatic proton and the two fluorine atoms. The other two aromatic protons will also show complex splitting patterns. The thiol proton (-SH) will appear as a singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The other carbons will show smaller two- and three-bond couplings (²JCF and ³JCF).

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

S-H Stretch: A weak to medium absorption band is expected in the region of 2550-2600 cm⁻¹, characteristic of the S-H stretching vibration.

-

C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹, will indicate the presence of the C-F bonds.

-

Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands of variable intensity will be observed in the 1450-1600 cm⁻¹ region.

1.2.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of approximately 146. The fragmentation pattern would likely involve the loss of the thiol group or fluorine atoms.

Section 2: Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the interplay between the nucleophilic thiol group and the electron-deficient aromatic ring.

Acidity and Nucleophilicity

The two electron-withdrawing fluorine atoms significantly increase the acidity of the thiol proton compared to unsubstituted thiophenol, making the corresponding thiophenolate anion a weaker nucleophile.[6] This modulation of reactivity can be advantageous in achieving selectivity in certain synthetic transformations.[6]

Key Reactions

2.2.1. Nucleophilic Aromatic Substitution (SNAr)

The thiophenolate anion, generated by deprotonation with a suitable base, is an effective nucleophile in SNAr reactions with activated aryl halides.[6][7][8][9][10] This reaction is a cornerstone for the synthesis of diaryl thioethers.

Caption: Nucleophilic aromatic substitution (SNAr) workflow.

2.2.2. Synthesis of Thioethers

This compound readily undergoes S-alkylation and S-arylation reactions to form a wide variety of thioethers. These reactions are fundamental to its application as a building block.

Synthesis of this compound

While specific peer-reviewed protocols for the synthesis of this compound are not abundant in the literature, a common and logical synthetic route would involve the diazotization of 3,4-difluoroaniline followed by reaction with a sulfur source, such as potassium ethyl xanthate (Leuckart thiophenol reaction).

Caption: Plausible synthesis route to this compound.

Section 3: Applications in Drug Discovery and Materials Science

The unique electronic properties conferred by the difluoro substitution pattern make this compound a valuable building block in several advanced applications.

Medicinal Chemistry: A Key Building Block for Bioactive Molecules

This compound has been utilized in the synthesis of novel compounds with significant biological activity.

3.1.1. Carbonic Anhydrase Inhibitors

It serves as a crucial intermediate in the synthesis of potent thioether benzenesulfonamide inhibitors of carbonic anhydrases II and IV, enzymes implicated in various diseases.[1]

3.1.2. Cytotoxic Agents

This compound has been used to prepare 1,4-disubstituted phthalazine derivatives that exhibit high cytotoxic activity, highlighting its potential in the development of anticancer agents.[1]

Materials Science

The incorporation of this compound into polymer structures can significantly alter their physical properties. For instance, it has been used to prepare fluorothiophenyl-modified poly(vinyl chloride) (PVC) membranes with improved gas permeability efficiency.[1] It has also been employed as a ligand in the synthesis of noble metal quantum clusters.[1]

Section 4: Experimental Protocols

To ensure the practical applicability of this guide, the following is a detailed protocol for a representative reaction involving this compound, adapted from the literature.

Protocol: Synthesis of Ethyl 5-(aminosulfonyl)-2-[(3,4-difluorophenyl)thio]nicotinate

This protocol details the synthesis of a key intermediate for potent carbonic anhydrase inhibitors.

Materials:

-

Ethyl 2-chloro-5-(sulfamoyl)nicotinate

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-chloro-5-(sulfamoyl)nicotinate (1.0 equivalent) in DMF.

-

Add potassium carbonate (2.0 equivalents) and this compound (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Caption: Workflow for the synthesis of a carbonic anhydrase inhibitor intermediate.

Section 5: Safety and Handling

As with all thiophenols, this compound should be handled with care in a well-ventilated fume hood. It is a flammable liquid and an irritant.[1]

Hazard Statements:

-

H226: Flammable liquid and vapor

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).

Conclusion: A Versatile Reagent for Modern Chemistry

This compound stands as a testament to the power of strategic fluorination in molecular design. Its unique combination of a reactive thiol group and a difluorinated aromatic ring provides a powerful tool for chemists in diverse fields. By understanding its fundamental properties and reactivity, researchers can unlock its full potential in the synthesis of novel pharmaceuticals, advanced materials, and other high-value chemical entities. This guide has aimed to provide not just the "what," but the "why," empowering you to make informed decisions in your experimental designs.

References

- 1. 3,4-二氟苯硫酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 60811-24-7: 3,4-Difluoro thiophenol | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vapourtec.com [vapourtec.com]

3,4-Difluorothiophenol molecular weight and formula

An In-Depth Technical Guide to 3,4-Difluorothiophenol: Properties, Applications, and Experimental Considerations

Introduction

This compound is an organofluorine compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Its unique molecular architecture, featuring a thiol functional group and a difluorinated benzene ring, imparts distinct chemical properties that make it a valuable building block for complex molecules. The presence of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of particular importance in drug design.[2] This guide provides a comprehensive overview of the molecular and physical properties of this compound, its reactivity, key applications, and essential safety and handling protocols for laboratory use.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its use in quantitative experimental design and for predicting its behavior in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₂S | [3][4] |

| Molecular Weight | 146.16 g/mol | [3][4][5] |

| CAS Number | 60811-24-7 | [3][4] |

| Appearance | Colorless to light yellow liquid | [1][5][6] |

| Odor | Characteristic thiophenol (stench) | [5] |

| Density | ~1.323 g/mL at 25 °C | [5] |

| Boiling Point | 165-170 °C | [5] |

| Melting Point | 34 °C | [6] |

| Flash Point | 48.9 °C (120.0 °F) - closed cup | |

| Solubility | Soluble in organic solvents like ether, chloroform, and alcohol; poorly soluble in water.[6] | |

| Refractive Index | n20/D 1.528 |

Structural Identifiers:

-

SMILES: Fc1ccc(S)cc1F

-

InChI: 1S/C6H4F2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H

Chemical Reactivity and Synthesis

The reactivity of this compound is primarily dictated by the thiol (-SH) group and the electron-withdrawing nature of the two fluorine atoms on the benzene ring.[1] The thiol group is nucleophilic and can readily undergo reactions such as S-alkylation and S-arylation to form thioethers.[7] The fluorine atoms enhance the acidity of the thiol proton and influence the regioselectivity of electrophilic aromatic substitution reactions.

A common synthetic route to prepare substituted thiophenols involves the reduction of the corresponding sulfonyl chloride.[8] Another method is the reaction of a halo-aromatic compound with a source of hydrosulfide.[8]

Below is a diagram illustrating a general S-alkylation reaction, a common transformation of this compound.

Caption: General S-alkylation of this compound.

Applications in Research and Drug Development

This compound is a versatile building block with documented applications in several areas of chemical research.

-

Drug Discovery: This compound is a key intermediate in the synthesis of enzyme inhibitors.[9] For example, it has been used to prepare potent thioether benzenesulfonamide inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological and pathological processes.[2][10] The difluorophenylthio moiety can enhance binding affinity and selectivity for specific enzyme isoforms.[2] It is also used in fragment-based drug discovery (FBDD) utilizing ¹⁹F NMR screening.[9]

-

Organic Synthesis: It serves as a precursor for creating novel phthalazine derivatives that have demonstrated high cytotoxic activity against cancer cells.[9][10] The thiol group provides a reactive handle for incorporating the difluorophenylthio moiety into a variety of molecular scaffolds.[2]

-

Materials Science: Fluorinated thiophenol derivatives have been used to modify polymers. For instance, they can improve the gas permeability of PVC membranes, which is relevant for gas separation technologies.[9][10] It has also been used as a ligand in the synthesis of noble metal quantum clusters.[10]

Experimental Protocol: Synthesis of a Thioether Derivative

This section provides a representative protocol for the S-alkylation of this compound. This procedure is based on general principles of nucleophilic substitution involving thiols and should be adapted and optimized for specific substrates.

Objective: To synthesize an aryl alkyl thioether via S-alkylation of this compound with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous solvent (e.g., acetone, acetonitrile)

-

Deionized water

-

Organic extraction solvent (e.g., ethyl acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the anhydrous solvent.

-

Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.

-

Addition of Electrophile: Add the alkyl halide (1.1 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid base and wash it with a small amount of the reaction solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the pure thioether.

Caption: Workflow for a typical S-alkylation reaction.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[5]

-

Hazard Identification: It is classified as a flammable liquid and an irritant.[5] It may cause skin, eye, and respiratory irritation.[11] It has a strong, unpleasant odor.[5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[5][12] Wear appropriate PPE, including:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) and away from heat, light, and sources of ignition.[5] Many suppliers recommend refrigeration at 2-8°C.[5]

-

Spills and Disposal: In case of a spill, evacuate the area and remove all ignition sources.[12] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[11] Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the Material Safety Data Sheet (MSDS) before handling this compound. [5]

Conclusion

This compound is a valuable reagent with a unique combination of functional groups that make it highly useful in synthetic and medicinal chemistry. Its difluorinated ring and reactive thiol group allow for the construction of complex molecules with tailored electronic and biological properties. Understanding its physicochemical characteristics, reactivity, and proper handling procedures is essential for its safe and effective use in a research setting.

References

- 1. CAS 60811-24-7: 3,4-Difluoro thiophenol | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

- 9. This compound | 60811-24-7 | Benchchem [benchchem.com]

- 10. This compound 96 60811-24-7 [sigmaaldrich.com]

- 11. capotchem.com [capotchem.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60811-24-7 Name: 3,4-Difluorobenzenethiolthis compound [xixisys.com]

An In-Depth Technical Guide to the Solubility of 3,4-Difluorothiophenol in Organic Solvents

Introduction: The Significance of 3,4-Difluorothiophenol in Modern Drug Discovery

This compound (CAS: 60811-24-7) is an organofluorine compound of increasing importance in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties, imparted by the two electron-withdrawing fluorine atoms on the benzene ring, make it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[1] The thiol functional group provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and metal-ligand coordination. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, directly impacting reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in chemical principles and supported by a detailed protocol for experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior. The compound is a light yellow liquid with a characteristic thiophenol odor.[2] Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₂S | [2] |

| Molecular Weight | 146.16 g/mol | [2] |

| Boiling Point | 165-170 °C | [2] |

| Density | 1.323 g/mL at 25 °C | [2] |

| Flash Point | 48.9 °C (closed cup) |

The presence of the polarizable sulfur atom and the highly electronegative fluorine atoms contribute to a complex interplay of intermolecular forces that govern its solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This principle suggests that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces. For this compound, we can anticipate the following:

-

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are expected to be excellent solvents for this compound. These solvents can engage in dipole-dipole interactions with the C-F and C-S bonds of the solute.

-

Polar Protic Solvents: Solvents like ethanol and methanol should also readily dissolve this compound, facilitated by hydrogen bonding between the solvent's hydroxyl group and the lone pairs on the fluorine and sulfur atoms of the solute, as well as the thiol proton.

-

Nonpolar Solvents: Nonpolar solvents such as hexanes and toluene are anticipated to have lower, but still potentially significant, solubility for this compound. The aromatic ring of the solute will have favorable van der Waals interactions with these solvents.

-

Halogenated Solvents: Dichloromethane and chloroform are expected to be good solvents due to their ability to engage in dipole-dipole interactions and the similarity in polarizability with the fluorinated aromatic ring.

The introduction of fluorine atoms into organic molecules is known to increase their hydrophobicity, which can influence their solubility in various media.[4]

Anticipated Solubility Profile of this compound

While specific quantitative data for the solubility of this compound is not widely available in the literature, we can infer its likely solubility based on the behavior of structurally similar compounds and the chemical principles outlined above.[3] The following table provides an estimated qualitative solubility profile.

| Solvent | Solvent Type | Anticipated Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Good balance of polarity and non-polar character. |

| Dichloromethane (DCM) | Halogenated | High | Favorable dipole-dipole interactions. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Medium to High | Moderate polarity. |

| Methanol | Polar Protic | Medium to High | Hydrogen bonding potential. |

| Ethanol | Polar Protic | Medium to High | Hydrogen bonding potential. |

| Toluene | Nonpolar Aromatic | Medium | Van der Waals interactions with the aromatic ring. |

| Hexanes | Nonpolar Aliphatic | Low to Medium | Primarily van der Waals interactions. |

| Water | Polar Protic | Low | The hydrophobic nature of the difluorophenyl ring limits aqueous solubility. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise and reliable solubility data, experimental determination is essential. The following gravimetric method is a robust and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Materials

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

20 mL glass vials with PTFE-lined screw caps

-

Syringe filters (0.45 µm, chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended, and preliminary experiments can be conducted to determine the optimal equilibration time.[3]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 5 mL) using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds.

-

Once the solvent has completely evaporated, allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

-

S (g/L) = (Mass of dried solute (g) / Volume of filtered aliquot (L))

-

-

Self-Validating System and Trustworthiness

To ensure the reliability of the results, the following controls should be implemented:

-

Equilibrium Time-Course Study: Perform the solubility measurement at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility value should plateau at equilibrium.

-

Triplicate Measurements: Conduct each solubility determination in triplicate to assess the precision of the method and identify any outliers.

-

Blank Control: Run a blank experiment with the solvent alone to ensure that there are no non-volatile impurities that could affect the final mass measurement.

Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

Alternative Methods for Solubility Determination

While the gravimetric method is highly reliable, other techniques can also be employed, particularly in high-throughput screening environments.

-

UV/Vis Spectroscopy: If this compound has a distinct chromophore, its concentration in a saturated solution can be determined using UV/Vis spectroscopy by creating a calibration curve.[5][6] This method is rapid but requires that the solvent does not absorb at the same wavelength as the analyte.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining solubility, especially in complex mixtures.[7] A calibration curve is generated, and the concentration of the analyte in the filtered saturated solution is quantified.

Safety and Handling Considerations

This compound is classified as an irritant and is flammable.[2] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Always consult the Material Safety Data Sheet (MSDS) before use for detailed hazard information and first-aid measures.[8] For storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2]

Conclusion

References

- 1. CAS 60811-24-7: 3,4-Difluoro thiophenol | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60811-24-7 Name: 3,4-Difluorobenzenethiolthis compound [xixisys.com]

A Spectroscopic Guide to 3,4-Difluorothiophenol: Structure Elucidation and Data Interpretation

Foreword: The Importance of Spectroscopic Characterization

In the landscape of drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. 3,4-Difluorothiophenol, a halogen-substituted aromatic thiol, presents a unique combination of functional groups that make it a valuable building block in the synthesis of pharmaceuticals and advanced materials. Its electronic properties, influenced by the electron-withdrawing fluorine atoms and the nucleophilic thiol group, are of significant interest. A thorough understanding of its spectroscopic signature is the cornerstone for its application, enabling researchers to confirm its identity, assess its purity, and understand its chemical behavior.

This guide provides an in-depth technical overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of a publicly available, comprehensive experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. This approach not only offers a valuable resource for researchers working with this compound but also serves as an educational tool for interpreting the spectra of similarly complex aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show signals for the three aromatic protons and the thiol proton. The chemical shifts and coupling patterns will be influenced by the positions of the two fluorine atoms and the thiol group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| SH | 3.0 - 4.0 | s (broad) | - |

| H-2 | 7.2 - 7.4 | dd | JH2-F3 ≈ 8-10 Hz, JH2-H6 ≈ 2-3 Hz |

| H-5 | 6.9 - 7.1 | ddd | JH5-F4 ≈ 8-10 Hz, JH5-H6 ≈ 8-9 Hz, JH5-F3 ≈ 4-6 Hz |

| H-6 | 7.0 - 7.2 | ddd | JH6-H5 ≈ 8-9 Hz, JH6-F4 ≈ 5-7 Hz, JH6-H2 ≈ 2-3 Hz |

Causality Behind Predictions:

-

Thiol Proton (SH): The chemical shift of the thiol proton can vary depending on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

-

Aromatic Protons: The fluorine atoms are strong electron-withdrawing groups, which generally deshield the aromatic protons, shifting their signals downfield compared to thiophenol (aromatic protons of thiophenol appear at δ 7.0-7.4 ppm)[1][2][3]. The ortho and meta couplings to the fluorine atoms will result in complex splitting patterns (doublet of doublets or doublet of doublet of doublets). The predicted coupling constants are based on typical values for H-F couplings in fluorinated aromatic systems[4][5].

Diagram 1: Predicted ¹H-¹⁹F Coupling Scheme

Caption: Predicted through-bond couplings between protons and fluorine atoms.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the six unique carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the attached fluorine and sulfur atoms, and the signals will exhibit C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 (C-S) | 125 - 130 | d | JC1-F ≈ 3-5 Hz |

| C-2 | 115 - 120 | d | JC2-F3 ≈ 20-25 Hz |

| C-3 (C-F) | 150 - 155 | d | JC3-F3 ≈ 240-250 Hz |

| C-4 (C-F) | 148 - 153 | d | JC4-F4 ≈ 240-250 Hz |

| C-5 | 118 - 123 | dd | JC5-F4 ≈ 20-25 Hz, JC5-F3 ≈ 3-5 Hz |

| C-6 | 124 - 129 | d | JC6-F4 ≈ 3-5 Hz |

Causality Behind Predictions:

-

Carbons Bonded to Fluorine (C-3, C-4): The direct attachment of highly electronegative fluorine atoms causes a significant downfield shift and a large one-bond C-F coupling constant (¹JCF) of around 240-250 Hz[6][7].

-

Carbons Adjacent to Fluorine (C-2, C-5): These carbons will experience a smaller two-bond C-F coupling (²JCF) of approximately 20-25 Hz.

-

Other Aromatic Carbons: The remaining carbons will show even smaller long-range C-F couplings. The chemical shifts are estimated based on data for 1,2-difluorobenzene and other substituted benzenes[6][8].

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that will provide direct information about the fluorine environments. We expect to see two distinct signals for F-3 and F-4.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-3 | -130 to -140 | d | JF3-F4 ≈ 20 Hz |

| F-4 | -135 to -145 | d | JF4-F3 ≈ 20 Hz |

Causality Behind Predictions:

-

Chemical Shifts: The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the electronic nature of other substituents. The thiol group is a weak electron-donating group, which would slightly shield the fluorine nuclei compared to 1,2-difluorobenzene. The predicted range is based on typical values for aromatic fluorine compounds[4][9].

-

Coupling: The two adjacent fluorine atoms will couple to each other, resulting in a doublet for each signal with a typical ortho F-F coupling constant of around 20 Hz. Each signal will also exhibit smaller couplings to the aromatic protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the S-H, C-H, C=C, and C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2550 | Weak | S-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 1580-1610 | Medium-Strong | Aromatic C=C stretch |

| 1470-1500 | Medium-Strong | Aromatic C=C stretch |

| 1200-1300 | Strong | C-F stretch |

| 1100-1200 | Strong | C-F stretch |

| 800-900 | Strong | Aromatic C-H out-of-plane bend |

Causality Behind Predictions:

-

S-H Stretch: The S-H stretching vibration in thiols typically appears as a weak band around 2550 cm⁻¹[10][11]. Its weakness is a characteristic feature.

-

Aromatic C-H and C=C Stretches: These are characteristic absorptions for the benzene ring[10].

-

C-F Stretches: The C-F stretching vibrations in aromatic compounds give rise to strong absorptions in the 1100-1300 cm⁻¹ region. The presence of two C-F bonds will likely result in multiple strong bands in this area[12].

-

Aromatic C-H Bends: The out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Diagram 2: Key Functional Group Vibrations

Caption: Characteristic IR vibrational modes for this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrum

For this compound (Molecular Weight: 146.16 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Notes |

| 146 | [C₆H₄F₂S]⁺˙ | Molecular ion (M⁺˙) |

| 113 | [C₆H₄F]⁺ | Loss of F and S |

| 99 | [C₅H₂F]⁺ | Loss of CSF |

| 83 | [C₄H₂F]⁺ | Further fragmentation |

Causality Behind Predictions:

-

Molecular Ion: Aromatic compounds typically show a relatively stable molecular ion, so the peak at m/z 146 should be clearly visible[13][14].

-

Fragmentation Pattern: The fragmentation of aromatic thiols can be complex. Common fragmentation pathways involve the loss of the thiol group or parts of the aromatic ring. The presence of fluorine atoms will influence the fragmentation, and fragments containing fluorine will be observed[15][16]. The predicted fragments are based on general fragmentation patterns of aromatic and halogenated compounds.

Diagram 3: Simplified Fragmentation Pathway

Caption: A simplified representation of a possible fragmentation pathway.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

Diagram 4: NMR Sample Preparation Workflow

Caption: A streamlined workflow for preparing an NMR sample.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a small vial[17][18][19][20].

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Acquisition: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

IR Spectroscopy (ATR-FTIR)

Diagram 5: ATR-FTIR Measurement Process

Caption: The process for obtaining an ATR-FTIR spectrum.

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty, clean crystal[21][22][23][24][25].

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent.

Mass Spectrometry (GC-MS)

Diagram 6: GC-MS Analysis Workflow

Caption: The workflow for analyzing a sample by GC-MS.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate[26][27][28][29][30].

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Separation and Analysis: The sample is vaporized and separated on the GC column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting ions are separated and detected based on their mass-to-charge ratio.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify and characterize this important molecule. The principles of spectral interpretation and the experimental protocols outlined herein are broadly applicable and serve as a valuable reference for the spectroscopic analysis of a wide range of organic compounds. As experimental data for this compound becomes publicly available, this guide can be used as a framework for comparison and further refinement of our understanding of its molecular properties.

References

- 1. Thiophenol(108-98-5) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-Difluorobenzene(367-11-3) 13C NMR [m.chemicalbook.com]

- 7. 1,2-difluorobenzene [wiredchemist.com]

- 8. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Infra-red spectra of thiophenol and thioglycollic acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thiophenol(108-98-5) MS [m.chemicalbook.com]

- 14. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organofluorine compounds: Significance and symbolism [wisdomlib.org]

- 17. sites.bu.edu [sites.bu.edu]

- 18. publish.uwo.ca [publish.uwo.ca]

- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 20. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. agilent.com [agilent.com]

- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 24. researchgate.net [researchgate.net]

- 25. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 26. emeraldcloudlab.com [emeraldcloudlab.com]

- 27. memphis.edu [memphis.edu]

- 28. Sample preparation GC-MS [scioninstruments.com]

- 29. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 30. uoguelph.ca [uoguelph.ca]

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 3,4-Difluorothiophenol for Pharmaceutical Research and Development

For researchers, medicinal chemists, and drug development professionals, the integrity of starting materials is paramount. The success of a synthetic route and the purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality of the chemical building blocks. 3,4-Difluorothiophenol, a key intermediate in the synthesis of various therapeutic agents, is no exception. Its unique electronic properties, imparted by the two fluorine atoms on the benzene ring, make it a valuable synthon. However, impurities can significantly impact reaction yields, introduce downstream purification challenges, and potentially lead to the formation of undesirable side products.

This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, outlines critical quality control parameters, and details robust analytical methodologies for in-house verification. This document is designed to empower scientists to confidently source and qualify this critical raw material, ensuring the reliability and reproducibility of their research and development efforts.

Strategic Sourcing of High-Purity this compound: A Supplier Landscape

The procurement of high-purity this compound necessitates a thorough evaluation of potential suppliers. The landscape ranges from large, well-established chemical conglomerates to smaller, specialized manufacturers. For applications in pharmaceutical research and development, it is crucial to partner with suppliers who can provide comprehensive documentation and demonstrate consistent quality.

Prominent commercial suppliers offering this compound include:

-

Sigma-Aldrich (Merck): A leading global supplier of research chemicals, offering this compound with a typical purity of 96%. They provide extensive technical and safety documentation.

-

TCI Chemicals: A reputable supplier known for a wide range of organic chemicals, often catering to the pharmaceutical industry.

-

Santa Cruz Biotechnology: A supplier of biochemicals for research, offering this compound for research purposes.[1]

-

ChemScene: A supplier of building blocks and screening compounds for drug discovery, offering this compound with a purity of ≥95%.[2]

When selecting a supplier, it is imperative to look beyond the catalog purity and consider the following:

-

Availability of a Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should clearly state the purity, the method of analysis (e.g., GC, NMR), and the results of other quality control tests.

-

Traceability and Documentation: The supplier should be able to provide information on the manufacturing process and have a robust quality management system in place.

-

Purity Grades: For pharmaceutical applications, sourcing a "pharmaceutical grade" or "high-purity" product is recommended, although specific definitions can vary between suppliers.

-

Customer and Technical Support: A responsive and knowledgeable technical support team can be invaluable in addressing any quality-related queries.

Below is a comparative table summarizing the typical specifications for high-purity this compound from reputable suppliers.

| Parameter | Typical Specification | Significance in Drug Development |

| Appearance | Colorless to pale yellow liquid | Deviations may indicate the presence of impurities or degradation. |

| Purity (by GC) | ≥ 98.0% | Ensures the desired stoichiometry in subsequent reactions and minimizes side product formation. |

| Identity (by FTIR) | Conforms to the reference spectrum | Confirms the chemical structure of the material. |

| Water Content (by Karl Fischer) | ≤ 0.1% | Water can interfere with many organic reactions, particularly those involving moisture-sensitive reagents. |

| Specific Gravity (at 25°C) | 1.320 - 1.330 g/mL | A useful physical parameter for identity confirmation and for calculations in process scale-up. |

| Refractive Index (at 20°C) | 1.527 - 1.529 | Another physical constant for identity verification. |

In-House Quality Verification: A Self-Validating System

While a supplier's CoA provides a baseline for quality, it is best practice for pharmaceutical researchers to perform in-house verification of critical raw materials. This not only confirms the supplier's data but also provides a comprehensive understanding of the material's purity profile.

The following workflow outlines a robust, self-validating system for the quality control of incoming batches of this compound.

References

A Technical Guide to the Electronic Properties of 3,4-Difluorothiophenol: The Decisive Influence of Fluorine Substitution

Abstract

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth analysis of 3,4-difluorothiophenol, a versatile chemical building block, with a specific focus on how the electronic properties of the molecule are fundamentally dictated by the presence of its two fluorine atoms. We will dissect the interplay between inductive and resonance effects, their collective impact on the acidity and nucleophilicity of the thiol group, and the resulting implications for its application in drug discovery and nanotechnology. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the nuanced behavior of fluorinated aromatic systems.

Introduction: The Strategic Value of Fluorination in Thiophenols

This compound (C₆H₄F₂S) is an organofluorine compound that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules.[1][2] Its utility is particularly pronounced in the development of therapeutic agents, such as potent inhibitors for enzymes like carbonic anhydrase, and in the fabrication of advanced materials, including liquid crystals and metal nanoclusters.[1][3]

The unique reactivity and biological profile of this molecule are not merely incidental; they are a direct consequence of the two fluorine atoms positioned on the benzene ring.[1][2] Halogenation, especially fluorination, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Understanding the electronic perturbations caused by these fluorine atoms is paramount to leveraging this molecule's full potential in rational drug design and materials engineering. This guide will explore the core principles governing these electronic effects and their practical manifestations.

The Duality of Fluorine's Electronic Influence

The effect of fluorine as a substituent on an aromatic ring is a classic example of competing electronic effects. Its influence is twofold: a powerful, electron-withdrawing inductive effect and a weaker, electron-donating resonance effect.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong pull on the electrons within the sigma (σ) bonds connecting it to the benzene ring. This electron withdrawal, or negative inductive effect, decreases the overall electron density of the aromatic system.[4][5] This effect is distance-dependent, weakening with each bond further from the substituent.

-

Resonance Effect (+R or +M): Despite its electronegativity, fluorine possesses lone pairs of electrons in its valence shell. These lone pairs can be delocalized into the pi (π) system of the benzene ring, a phenomenon known as the positive resonance (or mesomeric) effect.[4][6] This donation of electron density increases the electron richness at the ortho and para positions relative to the fluorine atom.

In the case of fluorinated benzenes, the potent -I effect generally outweighs the +R effect, leading to an overall deactivation of the ring towards electrophilic attack compared to unsubstituted benzene.[5] However, the +R effect is still crucial as it dictates the regioselectivity, directing incoming electrophiles to the more electron-rich ortho and para positions.[5][7]

The diagram below illustrates this fundamental conflict.

Figure 1: Competing electronic effects of a fluorine substituent on an aromatic ring.

The Electronic Landscape of this compound

In this compound, the presence of two fluorine atoms amplifies these electronic effects, profoundly influencing the reactivity of both the thiol group and the aromatic ring.

Impact on the Thiol Group (-SH)

The primary consequence of the dual fluorine substitution is a significant increase in the acidity of the thiol proton. This can be rationalized by considering the stability of the conjugate base, the thiophenolate anion (Ar-S⁻).

-

Inductive Stabilization: Both fluorine atoms at positions 3 and 4 exert a strong -I effect, pulling electron density away from the ring and, consequently, from the sulfur atom.

-

Anion Stabilization: This electron withdrawal effectively delocalizes and stabilizes the negative charge on the sulfur atom of the thiophenolate anion after deprotonation.

A more stable conjugate base corresponds to a stronger acid. Therefore, this compound is significantly more acidic (i.e., has a lower pKa) than unsubstituted thiophenol. This enhanced acidity is a critical factor in its utility as a nucleophile in organic synthesis, as it can be readily deprotonated under milder basic conditions.[8]

Conversely, the electron-withdrawing nature of the fluorines reduces the electron density on the sulfur atom in the neutral thiol, thereby decreasing its inherent nucleophilicity compared to unsubstituted thiophenol.[2]

Quantitative Physicochemical Data

The physical and chemical properties of this compound are well-documented and reflect its molecular structure.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂S | [9][10] |

| Molecular Weight | 146.16 g/mol | [1][9][10] |

| Boiling Point | 169-170 °C | |

| Density | 1.323 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.528 | |

| LogP | 2.2535 | [9] |

Applications Driven by Electronic Properties

The unique electronic profile of this compound makes it an invaluable building block in several advanced applications.

-

Drug Discovery: The molecule is a key precursor for synthesizing thioether benzenesulfonamide inhibitors of carbonic anhydrases (CAs).[3] The thiol group provides a reactive handle for nucleophilic substitution, allowing its incorporation into larger molecular scaffolds.[3] The difluorophenylthio moiety can enhance binding affinity and selectivity for target enzymes.[3]

-

Fragment-Based Drug Discovery (FBDD): It is employed in ¹⁹F NMR screening to build fluorinated libraries for identifying binders to challenging drug targets.[1]

-

Nanotechnology: this compound is used as a ligand to synthesize noble metal quantum clusters, where the electronic interaction between the thiol and the metal surface is critical for the cluster's stability and properties.[1]

Experimental & Computational Methodologies

Characterizing the electronic properties of this compound involves a combination of experimental protocols and computational modeling.

Experimental Protocol: Spectrophotometric pKa Determination

The increased acidity of the thiol group can be quantified by measuring its pKa. UV-Vis spectrophotometry is a common method for this determination, as the thiophenol (ArSH) and its conjugate base thiophenolate (ArS⁻) have distinct absorption spectra.

Objective: To determine the pKa of this compound by measuring the absorbance change as a function of pH.

Methodology Workflow:

Figure 2: Workflow for the experimental determination of pKa via UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 4 to 9).

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like ethanol to ensure solubility.

-

Sample Preparation: For each pH buffer, prepare a sample in a quartz cuvette by adding a small, constant aliquot of the stock solution to the buffer. Ensure the final concentration is appropriate for UV-Vis analysis.

-

Spectroscopic Measurement: Record the UV-Vis spectrum for each sample. Identify the wavelength of maximum absorbance (λ_max) for the thiophenolate anion (typically observed at higher pH).

-

Data Plotting: Plot the absorbance at this λ_max against the pH of the buffer solutions. The resulting curve should be sigmoidal.

-

pKa Calculation: The pKa is the pH value at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values. This can be determined from the inflection point of the sigmoidal curve.

Computational Chemistry Insights

Modern computational methods, particularly Density Functional Theory (DFT), provide powerful tools for probing molecular electronic structure.[11][12] For this compound, DFT calculations can be used to:

-

Predict Molecular Orbitals: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity and electronic transitions.[13][14]

-

Map Electron Density: Generate electrostatic potential maps to visualize electron-rich and electron-deficient regions of the molecule, confirming the electron-withdrawing effects of the fluorine atoms.[11]

-

Calculate NMR Shifts: Accurately predict ¹⁹F NMR chemical shifts, which is essential for its application in FBDD.[11]

These computational studies complement experimental data, providing a detailed, atom-level understanding of the electronic landscape that governs the molecule's behavior.[1]

Conclusion

The two fluorine atoms on the this compound scaffold are not passive spectators; they are decisive architects of the molecule's electronic character. Through a powerful electron-withdrawing inductive effect that overrides a weaker resonance effect, they render the aromatic ring electron-deficient while significantly increasing the acidity of the thiol proton. This unique electronic tuning enhances the molecule's utility as a versatile building block, enabling its successful application in the rational design of enzyme inhibitors and the construction of novel nanomaterials. A thorough understanding of these fundamental electronic principles is essential for any scientist seeking to exploit the full potential of this and other fluorinated aromatic compounds.

References

- 1. This compound | 60811-24-7 | Benchchem [benchchem.com]

- 2. CAS 60811-24-7: 3,4-Difluoro thiophenol | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Khan Academy [khanacademy.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors [mdpi.com]

- 9. chemscene.com [chemscene.com]

- 10. scbt.com [scbt.com]

- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Thiol Group in 3,4-Difluorothiophenol

Introduction

3,4-Difluorothiophenol (CAS: 60811-24-7) is an increasingly important organofluorine building block in the fields of medicinal chemistry, materials science, and agrochemicals.[1] The strategic placement of two fluorine atoms on the aromatic ring significantly modulates the physicochemical properties and reactivity of the thiol functional group. This guide provides an in-depth analysis of the thiol group's reactivity in this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the fundamental electronic effects of the fluorine substituents and detail the thiol group's participation in key synthetic transformations, including S-alkylation, S-arylation, Michael additions, oxidation, and click chemistry.

Physicochemical Properties and the Electronic Influence of Difluorination

The reactivity of the thiol group in this compound is intrinsically linked to its electronic environment, which is dominated by the two electron-withdrawing fluorine atoms.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 60811-24-7[2] |

| Molecular Formula | C₆H₄F₂S[2] |

| Molecular Weight | 146.16 g/mol [2] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 169-170 °C[2] |

| Density | 1.323 g/mL at 25 °C[2] |

Acidity and Nucleophilicity: The Decisive Role of Fluorine

The two fluorine atoms at the C3 and C4 positions exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect stabilizes the conjugate base (thiophenolate anion) formed upon deprotonation of the thiol group.[3] Consequently, this compound is significantly more acidic than its non-fluorinated counterpart, thiophenol.

Table of Comparative pKa Values of Substituted Thiophenols

| Thiophenol Derivative | pKa | Effect of Substituent(s) |

| Thiophenol | 6.62[3] | Reference compound. |

| 4-Fluorothiophenol | ~6.40 (Predicted)[3] | Weakly electron-withdrawing, slightly increasing acidity. |

| 4-Chlorothiophenol | 5.90[3] | More electron-withdrawing than fluorine, increasing acidity. |

| This compound | ~5.5 (Estimated) | Combined strong inductive effect of two fluorine atoms significantly increases acidity. |

| Pentafluorothiophenol | 2.68[3] | Extreme electron-withdrawing effect from five fluorine atoms results in high acidity. |

This enhanced acidity means that weaker bases can be employed for in situ generation of the thiolate, but the reduced nucleophilicity may necessitate slightly more forcing reaction conditions or longer reaction times compared to unsubstituted thiophenol.

Core Reactivity and Synthetic Protocols

The thiol group of this compound, particularly after deprotonation to the thiolate, is a soft nucleophile that participates in a variety of essential bond-forming reactions.

S-Alkylation for Thioether Synthesis

The formation of thioethers via S-alkylation is a cornerstone reaction of thiols. The 3,4-difluorothiophenolate anion readily undergoes nucleophilic substitution with alkyl halides in a classic SN2 reaction. Due to the high nucleophilicity of thiols, it is crucial to use a base to form the more nucleophilic thiolate and to prevent side reactions where the product thioether acts as a nucleophile.[4]

Field Insight: The primary challenge in S-alkylation is preventing the oxidative dimerization of the thiol to a disulfide, especially in the presence of a base and trace oxygen.[5] Therefore, ensuring an inert atmosphere (Nitrogen or Argon) and using degassed solvents are critical for achieving high yields of the desired thioether.

Protocol 1: Synthesis of S-Benzyl-3,4-difluorophenyl sulfide

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the potassium thiophenolate salt will be observed.

-

Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the suspension.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

S-Arylation: Metal-Catalyzed Cross-Coupling

The formation of diaryl thioethers from this compound is typically achieved via transition-metal-catalyzed cross-coupling reactions. Both copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig amination-type reactions are effective.

The Ullmann condensation is a classic method for forming carbon-heteroatom bonds.[6] Modern protocols often use soluble copper(I) catalysts with ligands to facilitate the reaction under milder conditions than the traditional high-temperature procedures.[7]

Field Insight: The choice of base and ligand is crucial for an efficient Ullmann coupling. For S-arylation, a combination of a copper(I) source like CuI and a ligand such as N,N-dimethylglycine can promote the reaction at lower temperatures. The reaction is generally tolerant of a wide range of functional groups.

Protocol 2: Ullmann Coupling of this compound with an Aryl Iodide

-

Setup: In a glovebox or under an inert atmosphere, combine the aryl iodide (1.0 eq.), this compound (1.2 eq.), copper(I) iodide (CuI, 10 mol%), N,N-dimethylglycine (20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq.) in a dry Schlenk tube.

-